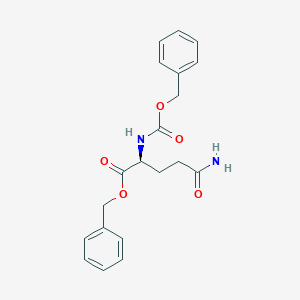
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester: is a derivative of l-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in the field of organic chemistry and biochemistry for its unique properties and reactivity. It is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid side chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield l-glutamine and benzyl alcohol.
Substitution: The benzyl ester group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: l-Glutamine and benzyl alcohol.
Substitution: Various l-glutamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: The compound is used in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the effects of specific modifications on protein activity .
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and reactivity make it a valuable tool for creating drug candidates with improved properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use as a protecting group ensures the selective modification of specific amino acid residues .
Mécanisme D'action
The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
l-Glutamine, N(2)-Carbobenzyloxy-: Similar to the benzyl ester, but without the esterification, making it less reactive in certain contexts.
l-Glutamine, N(2)-Carbobenzyloxy-, methyl ester: Another esterified form, but with a methyl group instead of a benzyl group, leading to different reactivity and solubility properties.
Uniqueness: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is unique due to its combination of the Cbz protecting group and the benzyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C20H22N2O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1 |
Clé InChI |
NNAVHDLGFPHCOB-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


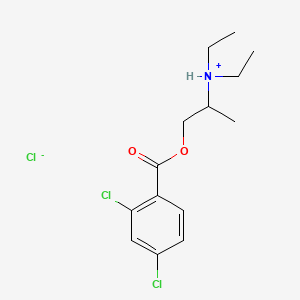

![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
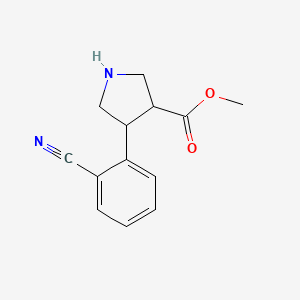
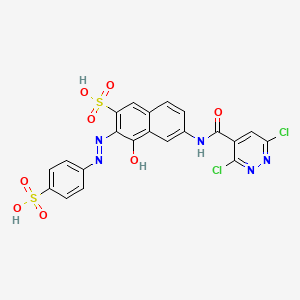
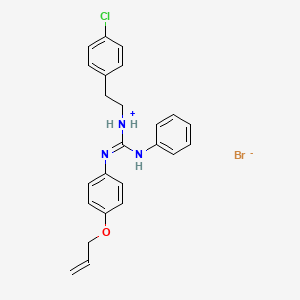
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)

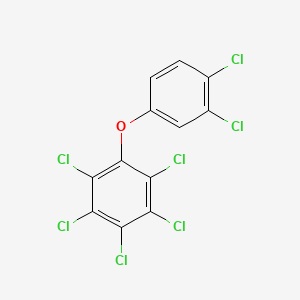
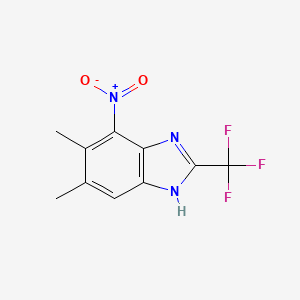

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
